molecular formula C13H12ClN B6279080 2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 1368632-78-3

2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B6279080
CAS No.: 1368632-78-3
M. Wt: 217.7
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Description

2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 2’ position, a methyl group at the 5 position, and an amine group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The methyl group is introduced at the 5 position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure allows for hydrophobic interactions with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Chloro-[1,1’-biphenyl]-3-amine: Lacks the methyl group at the 5 position.

    5-Methyl-[1,1’-biphenyl]-3-amine: Lacks the chlorine atom at the 2’ position.

    2’-Chloro-5-methyl-[1,1’-biphenyl]: Lacks the amine group at the 3 position.

Uniqueness

2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (chlorine, methyl, and amine) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

1368632-78-3

Molecular Formula

C13H12ClN

Molecular Weight

217.7

Purity

92

Origin of Product

United States

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